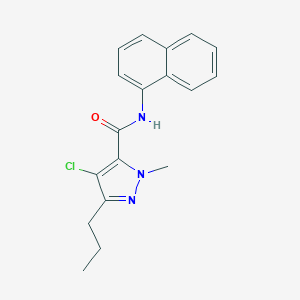
4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPPC belongs to the class of pyrazole carboxamide compounds and has been shown to exhibit a range of biochemical and physiological effects.
作用機序
The exact mechanism of action of 4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide is not fully understood. However, it has been suggested that 4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in various disease processes. For example, 4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain.
Biochemical and Physiological Effects:
4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve glucose metabolism. 4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide in lab experiments is its relatively low toxicity and high solubility in water. This makes it easier to administer and study in vivo. However, one limitation of using 4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide is its relatively short half-life, which may limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for research on 4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, either alone or in combination with other drugs. Finally, there is also interest in investigating the potential use of 4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide as a therapeutic agent for other diseases such as diabetes and inflammatory bowel disease.
合成法
4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide can be synthesized through a multi-step process that involves the reaction of 1-naphthylamine with propyl bromide to obtain N-propyl-1-naphthylamine. This intermediate is then reacted with chloroacetyl chloride to obtain 4-chloro-N-propyl-1-naphthylamine-3-acetamide. Finally, this compound is reacted with methyl hydrazinecarboxylate to obtain 4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide.
科学的研究の応用
4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. 4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
製品名 |
4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C18H18ClN3O |
分子量 |
327.8 g/mol |
IUPAC名 |
4-chloro-2-methyl-N-naphthalen-1-yl-5-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H18ClN3O/c1-3-7-15-16(19)17(22(2)21-15)18(23)20-14-11-6-9-12-8-4-5-10-13(12)14/h4-6,8-11H,3,7H2,1-2H3,(H,20,23) |
InChIキー |
MGWYMWNIFOQFNG-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=CC3=CC=CC=C32)C |
正規SMILES |
CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=CC3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287526.png)
![3-Methyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287527.png)
![6-(2,3-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287530.png)










